N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
The compound appears to contain a bipyridine moiety and a chromene moiety. Bipyridines are aromatic compounds containing two pyridine rings . Chromenes are a class of organic compounds with a fused benzene and dihydrofuran ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the bipyridine and chromene moieties. Bipyridines can act as ligands in coordination chemistry . Chromenes have been studied for their diverse biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its bipyridine and chromene moieties. These properties could be analyzed through techniques such as thermal analysis, dynamic light scattering, and zeta potential analysis .Scientific Research Applications
Molecular Probes for Detection of Hydroxyl Radicals
N-(3-(3-aminopropylamino)propyl)-2-oxo-2H-chromene-3-carboxamide, a coumarin-based fluorescent hydroxyl radical indicator, has been synthesized to quantify lower concentrations of hydroxyl radicals produced within nanometers of DNA. This compound demonstrates significant potential as a reporter of hydroxyl radicals, indicating its application in understanding oxidative stress and DNA damage (Singh et al., 2008).
Crystal Structures and Anticholinesterase Activity
Research on N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides has revealed their planar structures and exhibited anti conformations, contributing to the understanding of molecular interactions and drug design (Gomes et al., 2015). Additionally, N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides have been synthesized and tested for their activity against acetylcholinesterase (AChE), with some derivatives demonstrating significant inhibitory effects, which could have implications for Alzheimer's disease treatment (Ghanei-Nasab et al., 2016).
Antimicrobial Agents
Several studies have explored the antimicrobial potential of 4H-chromene-3-carboxamide derivatives. For instance, the synthesis of indolyl-4H-chromene-3-carboxamides as antioxidant and antibacterial agents indicates their potential in medical applications (Subbareddy & Sumathi, 2017). Similarly, a catalyst- and solvent-free synthesis approach for 2-imino and 2-oxo-2H-chromene-3-carboxamides has been developed, offering a greener and more efficient method for creating compounds with potential antibacterial activity (Proença & Costa, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-oxo-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-18-11-20(27-19-6-2-1-5-16(18)19)21(26)24-12-14-7-9-23-17(10-14)15-4-3-8-22-13-15/h1-11,13H,12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOHOBUKFLGXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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